molecular formula C19H19N5O6 B11035377 N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11035377
M. Wt: 413.4 g/mol
InChI Key: OOCDYGZCMBIGTG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide, often referred to as Compound X , is a complex heterocyclic compound. Its chemical structure combines a pyrido[2,3-d]pyrimidine core with a benzodioxole moiety and a morpholine substituent. Let’s break down its components:

    Benzodioxole (1,3-benzodioxol-5-yl): This aromatic ring system consists of two fused benzene rings and an oxygen bridge. It imparts unique properties to the compound.

    Morpholine (morpholin-4-yl): A saturated heterocycle containing a six-membered ring with an oxygen atom, morpholine contributes to the overall structure and reactivity of Compound X.

    Pyrido[2,3-d]pyrimidine: The central pyrimidine ring fused with a pyridine ring forms the core scaffold of Compound X.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Condensation Reaction: Start with the appropriate precursors (e.g., 2-aminopyridine and 1,3-benzodioxole-5-carboxylic acid). Condense them under suitable conditions to form the pyrido[2,3-d]pyrimidine ring.

    Morpholine Substitution: Introduce the morpholine group via nucleophilic substitution at a suitable position on the pyrido[2,3-d]pyrimidine ring.

    Carboxamide Formation: Convert the resulting intermediate into the carboxamide by reacting with an appropriate carboxylic acid derivative.

Industrial Production:: The industrial production of Compound X involves optimized reaction conditions, efficient catalysts, and large-scale synthesis. Details of specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide or other oxidation products.

    Reduction: Reduction of the carbonyl groups may yield the corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions occur at the morpholine nitrogen.

    Hydrolysis: Hydrolysis of the carboxamide group is possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular targets.

    Industry: Employed in the synthesis of other compounds or as a building block.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific cellular pathways, affecting processes such as signal transduction, gene expression, or enzyme activity. Further investigations are needed to elucidate its precise targets.

Comparison with Similar Compounds

Compound X stands out due to its fused heterocyclic structure, combining features from benzodioxole, morpholine, and pyrido[2,3-d]pyrimidine. Similar compounds include [Compound Y] and [Compound Z], but their distinct features set Compound X apart.

: Reference for Compound Y. : Reference for Compound Z.

Properties

Molecular Formula

C19H19N5O6

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19N5O6/c25-14-8-11(17(26)20-10-1-2-12-13(7-10)30-9-29-12)15-16(21-14)22-19(23-18(15)27)24-3-5-28-6-4-24/h1-2,7,11H,3-6,8-9H2,(H,20,26)(H2,21,22,23,25,27)

InChI Key

OOCDYGZCMBIGTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N2

Origin of Product

United States

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